Bis(4-nitrophenyl) disulfide

Descripción general

Descripción

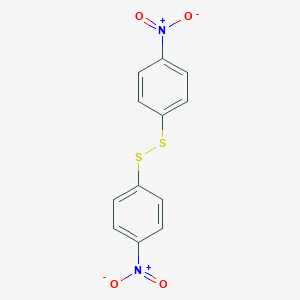

Bis(4-nitrophenyl) disulfide (C₁₂H₈N₂O₄S₂; MW 308.33 g/mol; CAS 100-32-3) is an aromatic disulfide characterized by two para-nitro-substituted phenyl groups linked via a disulfide (-S-S-) bond. Its IUPAC name is 1-nitro-4-[(4-nitrophenyl)disulfanyl]benzene, and it is also known as 4,4'-dinitrodiphenyl disulfide . The nitro groups confer strong electron-withdrawing properties, influencing its reactivity and physical characteristics. Structurally, it exhibits a planar geometry with distinct ¹H NMR signals at δ = 8.19 ppm (d, 4H, aromatic protons) and δ = 7.61 ppm (d, 4H, aromatic protons) . It is commonly used in radical-mediated syntheses, such as β-lactam derivatives, and has been explored in biochemical studies .

Mecanismo De Acción

Bis(4-nitrophenyl) disulfide, also known as 4,4’-Dinitrodiphenyl disulfide, is a chemical compound with the formula C12H8N2O4S2 . Its mechanism of action involves several steps and factors, which are discussed below.

Target of Action

It’s known to be involved in various chemical reactions as a reactant or reagent .

Mode of Action

This compound participates in several types of reactions, including electrophilic cyclization of 2-alkynylanisoles or alkynylanilines, oxidative chlorination to sulfonyl chlorides, arylation with triarylbismuthanes, decarboxylative cross-coupling with dialkoxybenzoic acids, and disulfidation of alkenes .

Biochemical Pathways

Its involvement in the reactions mentioned above suggests that it may influence various biochemical pathways depending on the context of its use .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. As a reactant or reagent, it contributes to the formation of various products in the reactions it participates in .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be handled carefully to avoid leakage, overflow, or dispersion . It’s also recommended to avoid unnecessary generation of steam and to keep the compound away from heat, sparks, open flames, and hot surfaces .

Actividad Biológica

Bis(4-nitrophenyl) disulfide (BNPDS), with the molecular formula and a molecular weight of 308.33 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, chemical properties, and biological activities of BNPDS, including its antioxidant, antimicrobial, and cytotoxic effects.

BNPDS is characterized by its disulfide bond, which plays a crucial role in various biochemical processes. The compound is known for its stability and reactivity, particularly in redox reactions. Its structure can be represented as follows:

Synthesis

The synthesis of BNPDS typically involves the reaction of 4-nitrophenyl thiol derivatives under oxidative conditions. Various methods have been reported in the literature, including dynamic combinatorial chemistry approaches using solid catalysts .

Antioxidant Activity

BNPDS exhibits notable antioxidant properties. Studies have demonstrated its ability to inhibit lipid peroxidation in brain homogenates, suggesting a protective effect against oxidative stress. The compound's antioxidant activity is comparable to that of other known antioxidants, making it a potential candidate for therapeutic applications in neuroprotection .

Antimicrobial Activity

BNPDS has shown promising antimicrobial activity against various bacterial strains. In particular:

- Staphylococcus aureus : BNPDS exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.

- Pseudomonas aeruginosa : The compound demonstrated moderate activity against this pathogen as well.

The antimicrobial efficacy appears to be influenced by the structural characteristics of the disulfide bond and the substituents on the phenyl rings .

Cytotoxicity

The cytotoxic effects of BNPDS have been evaluated using various cell lines. Notably:

- It exhibited significant cytotoxicity towards embryonic bovine lung (EBL) cells with a CC50 value indicating moderate toxicity.

- In contrast, certain derivatives of BNPDS showed lower cytotoxicity, suggesting potential for selective targeting in cancer therapy .

Table 1: Summary of Biological Activities of BNPDS

| Activity | Tested Organisms/Cells | Results |

|---|---|---|

| Antioxidant | Brain homogenates | Inhibition of lipid peroxidation |

| Antimicrobial | Staphylococcus aureus | MIC 16-32 µg/mL |

| Pseudomonas aeruginosa | Moderate activity | |

| Cytotoxicity | EBL cells | CC50 value indicating toxicity |

Detailed Research Findings

- Antioxidant Mechanism : The antioxidant activity of BNPDS is attributed to its ability to scavenge free radicals and inhibit lipid oxidation processes in cellular models.

- Antimicrobial Mechanism : The antimicrobial effects are likely due to the disruption of bacterial cell membranes and interference with essential metabolic pathways.

- Cytotoxic Mechanism : The cytotoxicity observed in EBL cells suggests that BNPDS may induce apoptosis or necrosis through oxidative stress pathways.

Aplicaciones Científicas De Investigación

Material Science

Crystal Growth for Electron Microscopy and Spectroscopy

- Bis(4-nitrophenyl) disulfide crystals have been successfully grown on lead films for use in electron microscopy and infrared spectroscopy. These crystals exhibit preferential growth on lead compared to other substrates like silicon and silver, highlighting their potential in material science applications for advanced characterization techniques .

Self-Healing Elastomers

- The compound serves as a dynamic crosslinker in self-healing poly(urea–urethane) elastomers. These elastomers demonstrate remarkable healing efficiency at room temperature without the need for catalysts or external stimuli, showcasing the compound's application in developing smart materials .

Organic Synthesis

Synthesis of Heterocyclic Compounds

- This compound is utilized in the synthesis of various heterocyclic compounds, such as 2H-1,4-benzothiazin-3(4H)-ones and 2H-1,4-benzoselenazin-3(4H)-ones. This application underscores its significance in organic chemistry and the development of novel chemical entities .

High-Pressure Disulfide Metathesis

- The compound has been involved in high-pressure disulfide metathesis reactions, providing new pathways for chemical synthesis under controlled pressure and temperature conditions. This method enhances the versatility of synthetic strategies in organic chemistry .

Electrochemical Reduction Studies

- Investigations into the electrochemical reduction of this compound contribute to a deeper understanding of electron-transfer processes. This research is crucial for developing new electrochemical applications and improving existing technologies .

Analytical Chemistry

Spectrophotometric Determination of Carbon Disulfide

- The compound has been employed for the indirect photometric determination of carbon disulfide, illustrating its utility in analytical methodologies for detecting and quantifying specific chemical species .

Dynamic Combinatorial Chemistry

Solid-Phase Combinatorial Synthesis

- In dynamic combinatorial chemistry, this compound has been used in solid-phase combinatorial synthesis of benzothiazole and benzothiazepine derivatives. This application demonstrates its role in advanced synthetic techniques that allow for the rapid generation of diverse chemical libraries .

Mechanistic Studies

Reactivity and Mechanism

- The compound participates in various reactions such as electrophilic cyclization and oxidative chlorination. Its ability to undergo these transformations makes it a valuable reagent in mechanistic studies aimed at understanding reaction pathways and kinetics .

Summary Table of Applications

| Application Area | Specific Use |

|---|---|

| Material Science | Crystal growth for microscopy; self-healing elastomers |

| Organic Synthesis | Synthesis of heterocycles; high-pressure metathesis reactions |

| Analytical Chemistry | Spectrophotometric determination of carbon disulfide |

| Dynamic Combinatorial Chemistry | Solid-phase combinatorial synthesis of benzothiazole derivatives |

| Mechanistic Studies | Reactivity studies including electrophilic cyclization and oxidative chlorination |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(4-nitrophenyl) disulfide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A common synthesis involves reacting O-phenyl-N-(4-nitrophenyl) carbamate with sulfur monochloride in a 2:1 molar ratio, yielding ~78% product after crystallization . Optimization includes controlling stoichiometry, reaction time (e.g., 48–72 hours), and purification via recrystallization. Monitoring reaction progress with TLC (ethanol/DMSO 3:1, Rf = 0.50) ensures intermediate purity . For derivatives, substituents on the phenyl ring may require adjusted solvent systems (e.g., DCM or MeOH) .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed m.p. (e.g., 150–151°C) with literature values to assess purity .

- TLC and NMR : Use ethanol/DMSO (3:1) for TLC validation , and analyze H NMR (DMSO-d6) for aromatic proton signals (δ 7.5–7.9 ppm, integrating 18H) .

- Elemental Analysis : Verify C, N, and S content (e.g., C: 53.97%, N: 9.68%, S: 11.08%) to confirm stoichiometry .

- HPLC/MS : For advanced purity assessment, especially when commercial samples have variable grades (e.g., 85% technical vs. >95% lab-grade) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Despite limited GHS hazard classification, precautions include:

- Ventilation : Use fume hoods to avoid inhalation of crystalline dust .

- Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in stabilizing tumor suppressor proteins such as Pdcd4?

- Methodological Answer :

- In Vitro Models : Treat cancer cell lines (e.g., HeLa or A549) with the compound and quantify Pdcd4 levels via Western blotting . Use proteasome inhibitors (e.g., MG132) to confirm stabilization vs. de novo synthesis.

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl disulfides) to identify nitro groups' electron-withdrawing effects on bioactivity .

- Controls : Include vehicle-only and positive controls (e.g., known Pdcd4 stabilizers) to validate assay specificity .

Q. What strategies can resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer :

- Purity Verification : Reanalyze compound purity via HPLC or elemental analysis, as impurities (e.g., sulfoxide byproducts) may confound results .

- Dose-Response Curves : Test a broad concentration range (e.g., 1–100 µM) to identify threshold effects .

- Model System Validation : Ensure consistency in cell lines, incubation times, and endpoints (e.g., apoptosis vs. proliferation assays) .

Q. How do the electronic properties of nitro groups influence the reactivity of this compound in redox-mediated applications?

- Methodological Answer :

- Electrochemical Studies : Use cyclic voltammetry to measure redox potentials, comparing with non-nitro analogs to quantify electron-withdrawing effects .

- Kinetic Assays : Monitor disulfide bond cleavage rates in reducing environments (e.g., glutathione solutions) via UV-Vis spectroscopy (λmax ~400 nm for nitroaromatics) .

- Computational Modeling : DFT calculations can predict charge distribution and bond dissociation energies, aiding mechanistic interpretations .

Q. Notes on Data Interpretation

- Synthesis Variability : Derivatives like bis-[N-phenoxycarbonyl-N-(4-nitrophenyl)] disulfide may exhibit distinct reactivity due to additional functional groups; confirm structures rigorously .

- Biological Replication : Inconsistent bioactivity across studies may stem from differences in cell culture conditions or compound solubility (e.g., DMSO vs. aqueous buffers) .

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares Bis(4-nitrophenyl) disulfide with structurally analogous diaryl disulfides:

Key Observations :

- Electron Effects: Nitro groups (-NO₂) create a strong electron-deficient aromatic ring, enhancing electrophilicity and participation in radical reactions . In contrast, methyl (-CH₃) and methoxy (-OCH₃) groups donate electrons, reducing reactivity toward electrophiles.

- Melting Points: The nitro derivative has a significantly higher melting point (185–186°C) compared to non-nitro analogs, likely due to dipole-dipole interactions and crystal packing efficiency .

Research Findings and Trends

- Pdcd4 Stabilizers : Nitro-substituted disulfides underperform in stabilizing Pdcd4 compared to chloro and methoxy analogs, highlighting the importance of substituent electronic properties in drug design .

- Radical Chemistry : The nitro group’s electron-withdrawing nature facilitates unique reaction pathways in radical syntheses, distinguishing it from electron-rich disulfides .

Métodos De Preparación

Photo-Oxidative Coupling of 4-Nitrophenylthiol

The photo-oxidative coupling of 4-nitrophenylthiol represents a direct route to bis(4-nitrophenyl) disulfide. This method leverages light-induced oxidation in a solvent system comprising tetrahydrofuran (THF) and water . The reaction mechanism involves the generation of a thiolate intermediate (4-nitrophenylthiolate), which undergoes oxidative coupling upon exposure to specific wavelengths of light.

Reaction Mechanism and Conditions

-

Thiol Dissociation : 4-Nitrophenylthiol (RSH) dissociates in a polar solvent to form the thiolate anion (RS⁻), stabilized by the electron-withdrawing nitro group.

-

Light-Induced Oxidation : Exposure to light (λ<sub>max</sub> ≈ 455 nm) promotes the coupling of two thiolate anions, yielding the disulfide (RSSR) and releasing electrons .

Thermal Oxidation Using Dimethyl Sulfoxide (DMSO)

DMSO serves as both a solvent and oxidizing agent in this thermal method. The process is particularly effective for aromatic thiols like 4-nitrophenylthiol, requiring moderate temperatures (80–100°C) .

Key Steps

-

Nucleophilic Attack : Thiolate anions attack protonated DMSO, forming a sulfenic acid intermediate.

-

Disulfide Formation : Two sulfenic acid molecules condense to release dimethyl sulfide (DMS) and water, producing this compound .

This method avoids hazardous reagents and is scalable for industrial applications. However, residual DMS must be removed via electrochemical oxidation or distillation to prevent reversion to thiol .

Diazonium Salt and Potassium Xanthate Route

Adapted from a patent for bis(4-sulfophenyl) disulfide synthesis , this method involves diazonium salt intermediates and potassium xanthate. While originally designed for sulfophenyl derivatives, the protocol is adaptable to nitro-substituted analogs.

Synthetic Pathway

-

Diazotization : 4-Nitroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium chloride salt.

-

Xanthate Coupling : The diazonium salt reacts with potassium ethyl xanthate, yielding a xanthate intermediate.

-

Alkaline Hydrolysis : The intermediate undergoes hydrolysis under basic conditions (e.g., NaOH, KOH) to generate 4-nitrophenylthiol.

-

Oxidation : The thiol is oxidized to this compound using air or mild oxidizing agents.

In the sulfophenyl variant, this method achieves yields exceeding 80% . For nitro-substituted analogs, comparable yields are anticipated due to similar reactivity profiles.

Reduction-Oxidation Approach with FeCl<sub>3</sub>

This two-step method, derived from nitrosoarene synthesis , reduces a nitro precursor to a thiol intermediate, followed by oxidation to the disulfide.

Experimental Procedure

-

Nitro Reduction : A nitro compound (e.g., 4-nitrobenzyl chloride) is reduced using zinc powder and ammonium chloride in acetone/water, yielding 4-aminobenzyl thiol.

-

Oxidation : The thiol is oxidized with FeCl<sub>3</sub> in ethanol/water, forming this compound.

Reported yields for analogous nitroso compounds reach 32% , suggesting potential optimizations for nitro derivatives.

Comparative Analysis of Preparation Methods

Propiedades

IUPAC Name |

1-nitro-4-[(4-nitrophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGZRLZJBLEVFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SSC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059211 | |

| Record name | Disulfide, bis(4-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100-32-3 | |

| Record name | Bis(4-nitrophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dinitrodiphenyldisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-nitrophenyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(4-nitrophenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(4-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-nitrophenyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DINITRODIPHENYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F16G70DEUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.